molecular formula C20H22N4O3 B11018246 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide

2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide

Cat. No.: B11018246
M. Wt: 366.4 g/mol
InChI Key: JOLOPOJDFJOGDU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a benzotriazinyl moiety, and an acetamide linkage.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzotriazinyl moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzotriazinyl ring.

    Introduction of the methoxyphenyl group: This step involves the substitution of a suitable intermediate with a methoxyphenyl group.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with an acetamide derivative to form the final compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound is studied for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-1,2,3-benzotriazin-6-yl]acetamide

InChI

InChI=1S/C20H22N4O3/c1-13(2)12-24-20(26)17-11-15(6-9-18(17)22-23-24)21-19(25)10-14-4-7-16(27-3)8-5-14/h4-9,11,13H,10,12H2,1-3H3,(H,21,25)

InChI Key

JOLOPOJDFJOGDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)N=N1

Origin of Product

United States

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